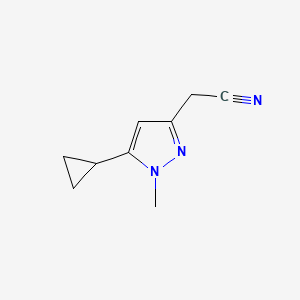![molecular formula C22H21NO4 B2962777 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1934380-19-4](/img/structure/B2962777.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . The fluorene moiety is often used in the synthesis of peptides and other organic compounds due to its stability and the ease with which it can be removed .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bicyclic heptane ring and the fluorene moiety . The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with the Fmoc group are often used in peptide synthesis . The Fmoc group can be removed under mildly basic conditions, allowing for the addition of other amino acids .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc amino acid azides are crucial in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where they act as coupling agents. They allow for the sequential addition of amino acids to a growing peptide chain while protecting the amino groups from undesired reactions .
Drug Delivery Systems
The Fmoc group is used in the development of drug delivery systems due to its ability to form self-assembled nanostructures that can encapsulate and transport drugs to specific sites within the body .
Tissue Engineering
Fmoc-modified amino acids can form matrices through self-assembly, which are suitable for cell spreading, migration, and proliferation. These matrices are widely used in tissue engineering and organ regeneration .
Bio-Templating
The self-assembling properties of Fmoc-amino acids make them suitable for bio-templating applications, where they can serve as scaffolds for the growth of biological structures .
Catalytic Applications
Fmoc-amino acids can be used as catalysts due to their unique structural properties that facilitate specific chemical reactions .
Antibiotic Properties
Some Fmoc-modified peptides exhibit antibiotic properties, making them useful in therapeutic applications and the study of antibiotic resistance mechanisms .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHMHFNWJQMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)


![Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2962700.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2962704.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)





